Cas no 84409-81-4 ((2S)-2-amino-N'-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-3-phenylpropanehydrazide (non-preferred name))

(2S)-2-amino-N'-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-3-phenylpropanehydrazide (non-preferred name) structure
84409-81-4 structure
Product name:(2S)-2-amino-N'-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-3-phenylpropanehydrazide (non-preferred name)
CAS No:84409-81-4
MF:C23H22N4O2S
MW:418.51138
CID:1822980
PubChem ID:3069194

(2S)-2-amino-N'-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-3-phenylpropanehydrazide (non-preferred name) Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-N'-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-3-phenylpropanehydrazide (non-preferred name)
    • (2S)-2-amino-N'-(2-oxo-2-phenothiazin-10-ylethyl)-3-phenylpropanehydrazide
    • L-Phenylalanine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
    • BRN 5653379
    • 84409-81-4
    • DTXSID00233376
    • Inchi: InChI=1S/C23H22N4O2S/c24-17(14-16-8-2-1-3-9-16)23(29)26-25-15-22(28)27-18-10-4-6-12-20(18)30-21-13-7-5-11-19(21)27/h1-13,17,25H,14-15,24H2,(H,26,29)/t17-/m0/s1
    • InChI Key: UOYYGNYXYIKRTJ-KRWDZBQOSA-N
    • SMILES: C1=CC=C(C=C1)CC(C(=O)NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N

Computed Properties

  • Exact Mass: 418.14634713g/mol
  • Monoisotopic Mass: 418.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 113Ų

(2S)-2-amino-N'-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-3-phenylpropanehydrazide (non-preferred name) Related Literature

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